molecular formula C23H24N2O2 B5267313 (3E)-4-{8-Methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}pent-3-EN-2-one

(3E)-4-{8-Methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}pent-3-EN-2-one

Cat. No.: B5267313
M. Wt: 360.4 g/mol
InChI Key: TUABOXZEXOEAHC-FYWRMAATSA-N
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Description

(3E)-4-{8-Methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}pent-3-EN-2-one is a complex organic compound characterized by its unique structure, which includes a methoxy group, a phenyl group, and a benzoindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-{8-Methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}pent-3-EN-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzoindazole core, followed by the introduction of the methoxy and phenyl groups. The final step involves the formation of the pent-3-EN-2-one moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-{8-Methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}pent-3-EN-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated analogs. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(3E)-4-{8-Methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}pent-3-EN-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-4-{8-Methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}pent-3-EN-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-4-{8-Methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}pent-3-EN-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoindazole core and methoxy group differentiate it from other similar compounds, making it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

(E)-4-(8-methoxy-3-phenyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl)pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-15(13-16(2)26)25-23(18-7-5-4-6-8-18)20-12-10-17-9-11-19(27-3)14-21(17)22(20)24-25/h4-9,11,13-14,20,23H,10,12H2,1-3H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUABOXZEXOEAHC-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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